molecular formula C13H21NO B3164645 Butyl[(2-ethoxyphenyl)methyl]amine CAS No. 893611-85-3

Butyl[(2-ethoxyphenyl)methyl]amine

Cat. No.: B3164645
CAS No.: 893611-85-3
M. Wt: 207.31 g/mol
InChI Key: IWTJLOSDQCEWBZ-UHFFFAOYSA-N
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Description

Butyl[(2-ethoxyphenyl)methyl]amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group attached to a benzylamine structure, which is further substituted with an ethoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(2-ethoxyphenyl)methyl]amine can be achieved through several methods. One common approach involves the alkylation of 2-ethoxybenzylamine with butyl bromide under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2-ethoxybenzylamine in an appropriate solvent such as ethanol.
  • Add a base, such as sodium hydroxide, to deprotonate the amine group.
  • Introduce butyl bromide to the reaction mixture and allow it to react at room temperature.
  • After completion, the product is isolated through extraction and purification techniques such as distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Butyl[(2-ethoxyphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

Butyl[(2-ethoxyphenyl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Butyl[(2-ethoxyphenyl)methyl]amine exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ethoxy group may also play a role in modulating the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: Lacks the butyl and ethoxy groups, making it less lipophilic.

    Butylamine: Lacks the benzyl and ethoxy groups, resulting in different reactivity and applications.

    2-Ethoxybenzylamine:

Uniqueness

Butyl[(2-ethoxyphenyl)methyl]amine is unique due to the combination of the butyl, benzyl, and ethoxy groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and interactions with various molecular targets, making it valuable in multiple research and industrial contexts.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-3-5-10-14-11-12-8-6-7-9-13(12)15-4-2/h6-9,14H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTJLOSDQCEWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CC=C1OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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